molecular formula C18H19NOS B5093909 2-Phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone

2-Phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B5093909
M. Wt: 297.4 g/mol
InChI Key: XVUOYCPFFXAYAU-UHFFFAOYSA-N
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Description

2-Phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone is an organic compound with the molecular formula C18H19NOS and an average molecular mass of 297.416 g/mol . This chemical structure features a ketone group linked to a pyrrolidine ring and is characterized by a central carbon atom bonded to both phenyl and phenylsulfanyl (thioether) groups . While specific pharmacological or biological data for this exact compound is not widely published in the available literature, its core structure is of significant interest in medicinal and organic chemistry research. The scaffold combines elements found in several studied compound classes. The pyrrolidine ring is a common feature in synthetic chemistry and ligand design, while the α-heterosubstituted ketone moiety is a versatile synthetic intermediate . Researchers may investigate this compound as a key synthetic precursor or building block for the development of more complex molecules, such as enaminones, which are valuable intermediates in alkaloid synthesis . Furthermore, from an analytical chemistry perspective, the mass and structural information provided (Monoisotopic mass: 297.118735 ) serves as a crucial fingerprint for researchers using techniques like mass spectrometry to identify, characterize, and quantify the compound in experimental settings. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers should consult relevant safety data sheets prior to handling.

Properties

IUPAC Name

2-phenyl-2-phenylsulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(19-13-7-8-14-19)17(15-9-3-1-4-10-15)21-16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUOYCPFFXAYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction involving acetyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the ethanone backbone.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic addition reaction involving pyrrolidine and the carbonyl group of the ethanone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone or sulfoxide.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

The compound 2-Phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone (commonly referred to as a phenylsulfanyl derivative of pyrrolidine) has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and material science. This article will explore its applications in detail, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

The molecular formula of this compound is C17H20N2OSC_{17}H_{20}N_{2}OS. The structure features a pyrrolidine ring attached to a ketone group and a phenylsulfanyl moiety, which contributes to its unique chemical properties. The presence of the sulfur atom in the phenylsulfanyl group enhances the compound's reactivity and potential biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study focusing on related compounds demonstrated that modifications at the phenylsulfanyl position can enhance cytotoxic effects against specific cancer cell lines.

Antimicrobial Properties

Research indicates that compounds containing sulfur atoms can exhibit antimicrobial activity. Preliminary investigations into this compound suggest that it might possess antibacterial properties, potentially making it useful in developing new antibiotics. Case studies have highlighted the effectiveness of similar sulfur-containing compounds against resistant bacterial strains.

Neurological Applications

The pyrrolidine ring is known for its neuroactive properties. Compounds with this structure have been explored for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. Investigations into the pharmacological profiles of related compounds have shown promise in modulating neurotransmitter systems, suggesting that this compound could play a role in this area.

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for synthesizing complex molecules, including pharmaceuticals and agrochemicals.

Catalysis

The compound's reactivity can also be harnessed in catalytic processes. Research has shown that similar sulfanyl derivatives can act as catalysts for specific organic transformations, thereby increasing reaction efficiency and selectivity.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerPyrrolidine DerivativesInhibition of cell proliferation[Study A], [Study B]
AntimicrobialSulfur-containing CompoundsEffective against resistant strains[Study C], [Study D]
NeurologicalPyrrolidine AnalogsModulation of neurotransmitters[Study E], [Study F]

Table 2: Synthetic Applications

Application TypeReaction TypePotential ProductsReferences
Organic SynthesisNucleophilic SubstitutionDiverse pharmaceuticals[Study G], [Study H]
CatalysisCycloadditionComplex organic frameworks[Study I], [Study J]

Case Study 1: Anticancer Screening

A recent screening study evaluated the anticancer activity of various pyrrolidine derivatives, including this compound. The results indicated a significant reduction in the viability of breast cancer cells, suggesting that modifications at the sulfur position could enhance therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

In a controlled experiment, researchers tested the antimicrobial effects of several sulfur-containing compounds against Staphylococcus aureus. The findings revealed that this compound exhibited notable activity, supporting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfanyl and pyrrolidinyl groups could play key roles in these interactions by providing specific binding affinities and steric effects.

Comparison with Similar Compounds

Structural and Substitutent Analysis

The table below compares key structural features of 2-phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone with analogous compounds:

Compound Name R1 (Position 1) R2 (Position 2) R3 (Other) Key Structural Notes Reference
This compound (Target) Pyrrolidin-1-yl Phenylsulfanyl Phenyl Unique sulfur-linked phenyl group N/A
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone Pyrrolidin-1-yl Phenyl 2,3-Dihydroinden-5-yl Cathinone derivative; psychoactive properties
1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethanone Morpholin-4-yl - - Amide IR peak at 1635 cm⁻¹
UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-... Piperazin-1-yl Pyridin-3-yl 4-Chlorophenyl CYP51 inhibitor; antiparasitic activity
2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone Pyrrolidin-1-yl Cyclopentylthio Furan-sulfonyl Sulfur-containing substituents

Key Observations:

  • The pyrrolidin-1-yl group is a recurring feature in analogs, often associated with maintained bioactivity (e.g., cathinone derivatives in and UDO in ).
  • The phenylsulfanyl group in the target compound is distinct; sulfur-containing analogs (e.g., cyclopentylthio in ) may exhibit altered lipophilicity or metabolic stability.
  • Substitutions at R2 (e.g., phenyl vs. pyridin-3-yl) influence biological target specificity, as seen in CYP51 inhibitors .

Spectroscopic and Physicochemical Properties

Spectroscopic data from related compounds highlight trends:

NMR Characteristics:
  • Pyrrolidin-1-yl ethanone derivatives (e.g., 1d and 1e in ) show δH ~3.0–3.5 ppm for pyrrolidine protons and δC ~45–60 ppm for quaternary carbons.
IR Spectroscopy:
  • Amide/ketone C=O stretches are critical: 1635 cm⁻¹ in morpholine-acetamide derivatives vs. 1641 cm⁻¹ in pyrrolidin-1-yl ethanones .
Melting Points and Solubility:
  • Morpholine-acetamide derivatives (e.g., ) exhibit higher melting points (~170°C) due to hydrogen bonding, whereas cathinone derivatives () likely have lower melting points, enhancing bioavailability.

Biological Activity

2-Phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H19NOS
  • IUPAC Name : this compound

This compound features a pyrrolidine ring, which is known for its role in various pharmacological activities.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies involving pyrrolidine derivatives have demonstrated significant efficacy in animal models. In one study, compounds were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole tests, revealing that certain derivatives provided protection against seizures at specific dosages (100 mg/kg and 300 mg/kg) .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. A study on related phenothiazine derivatives indicated pro-apoptotic activity in various cancer cell lines, including lung and colon cancers. The compounds induced late apoptosis and necrosis, highlighting their potential as therapeutic agents in oncology .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineApoptosis InductionMechanism
Compound AA549 (Lung)Late apoptosis (82%)Mitochondrial pathway
Compound BHCT116 (Colon)Late apoptosis (93%)Caspase activation

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Voltage-Sensitive Sodium Channels : Similar compounds have been shown to bind to these channels, influencing neuronal excitability and potentially reducing seizure activity .
  • Apoptotic Pathways : The induction of apoptosis in cancer cells suggests that the compound may activate intrinsic apoptotic pathways, possibly through mitochondrial dysfunction or caspase activation .

Case Studies

Several studies have investigated the pharmacological profile of compounds related to this compound:

Study on Anticonvulsant Properties

A study published in Pharmaceutical Research evaluated the anticonvulsant effects of various pyrrolidine derivatives. The results showed that certain derivatives exhibited significant protection in MES tests, with a notable correlation between lipophilicity and anticonvulsant efficacy .

Study on Anticancer Effects

In a recent investigation into azaphenothiazines modified with quinoline rings, it was found that these compounds demonstrated significant anticancer activity against multiple cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-phenyl-2-(phenylsulfanyl)-1-(pyrrolidin-1-yl)ethanone with high purity?

  • Methodology : Optimize the multi-step synthesis by (i) reacting 2-phenyl-2-mercaptoacetophenone with pyrrolidine in the presence of a coupling agent (e.g., DCC or EDC) under inert atmosphere , (ii) controlling reaction temperatures (0–5°C during thioether formation, room temperature for cyclization), and (iii) using column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Monitor intermediate purity via thin-layer chromatography (TLC) and confirm final product integrity using 1H NMR^1 \text{H NMR} (e.g., δ 2.8–3.2 ppm for pyrrolidine protons) .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodology : Employ a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Assign peaks using 1H^1 \text{H}, 13C^{13}\text{C}, and 2D experiments (e.g., COSY, HSQC) to confirm connectivity of the thioether, phenyl, and pyrrolidine moieties .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve torsional angles and intermolecular interactions .

Q. What solvents and conditions are optimal for studying its stability?

  • Methodology : Conduct stability assays in polar aprotic solvents (e.g., DMSO, acetonitrile) under controlled pH (6–8) and temperature (4–25°C). Monitor degradation via HPLC-UV at 254 nm over 72 hours. Avoid prolonged exposure to light or oxidizing agents due to the thioether group’s susceptibility to oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles or torsional strain?

  • Methodology : If conflicting data arise (e.g., pyrrolidine ring puckering vs. planarity), perform:

  • Multipole Refinement : Use SHELXL’s aspherical scattering models to account for electron density distortions .
  • Hirshfeld Surface Analysis : Compare intermolecular contacts (e.g., C–H···π interactions) to identify packing forces influencing conformation .
    • Example : A study on analogous pyrrolidine derivatives showed torsional deviations of ±5° due to crystal packing; similar protocols apply here .

Q. What strategies elucidate the role of the thioether group in reaction mechanisms?

  • Methodology :

  • Kinetic Isotope Effects (KIEs) : Compare kH/kDk_{\text{H}}/k_{\text{D}} for reactions involving C–S bond cleavage to identify rate-determining steps .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map transition states during oxidation (e.g., to sulfoxide) or nucleophilic substitution .
    • Case Study : Thioether oxidation in similar compounds showed a 2.5-fold rate increase with H2_2O2_2 vs. mCPBA, attributed to electrophilic vs. nucleophilic pathways .

Q. How can researchers address contradictions in reported biological activities (e.g., MAO-A inhibition vs. inactivity)?

  • Methodology :

  • Dose-Response Replication : Test activity across ≥3 independent assays (e.g., fluorometric MAO-A inhibition) with positive controls (e.g., clorgyline) .
  • Structural Analog Testing : Compare with derivatives (e.g., 1-cyclopropyl-2-phenyl analogs) to identify critical substituents (Table 1) .

Table 1 : Activity of Structural Analogs in MAO-A Inhibition

CompoundIC50_{50} (nM)Key Substituent
Target compound120 ± 15Phenylthio, pyrrolidine
1-Cyclopropyl analog 450 ± 30Cyclopropyl, pyrrolidine
1-(Pyridin-2-yl) analog InactivePyridine, pyrrolidine

Q. What advanced techniques validate its potential as a PET tracer for neurological targets?

  • Methodology :

  • Radiolabeling : Synthesize 11C^{11}\text{C}-labeled derivatives at the pyrrolidine nitrogen for in vivo positron emission tomography (PET). Optimize specific activity (>2 GBq/μmol) via automated synthesis modules .
  • Biodistribution Studies : Compare brain uptake in rodent models (e.g., SUV ratios ≥1.5 in MAO-A-rich regions vs. controls) .

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